4-(benzenesulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide

MAO-B inhibition Neurodegeneration Sulfonamide pharmacology

This compound features a 4-benzenesulfonamide architecture and thiophene-2-yl substituent on a 1,3,4-oxadiazole core, conferring nanomolar MAO-B inhibitory potency with >1,000-fold selectivity over MAO-A. The 2-thienyl vs. 3-thienyl regioisomer pair (CAS 1251543-14-2) enables controlled SAR studies on sulfur conjugation effects. Positional isomerism (4- vs. 3-benzenesulfonamide) significantly impacts potency, making this compound a privileged scaffold for Parkinson’s disease drug discovery. Procure with confidence for reproducible, class-leading research outcomes.

Molecular Formula C16H15N3O4S2
Molecular Weight 377.43
CAS No. 941925-40-2
Cat. No. B2883691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(benzenesulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide
CAS941925-40-2
Molecular FormulaC16H15N3O4S2
Molecular Weight377.43
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NN=C(O2)C3=CC=CS3
InChIInChI=1S/C16H15N3O4S2/c20-14(9-5-11-25(21,22)12-6-2-1-3-7-12)17-16-19-18-15(23-16)13-8-4-10-24-13/h1-4,6-8,10H,5,9,11H2,(H,17,19,20)
InChIKeyOGVGQENKMRCFJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Benzenesulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide (CAS 941925-40-2): Procurement-Focused Structural and Pharmacological Classification


4-(Benzenesulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide (CAS 941925-40-2) is a hybrid heterocyclic molecule that combines a 1,3,4-oxadiazole core, a thiophen-2-yl substituent, and a terminal benzenesulfonyl group via a butanamide linker. This structural architecture places it within the class of 1,3,4-oxadiazol-2-ylbenzenesulfonamides, which have been identified as privileged scaffolds for the inhibition of monoamine oxidase B (MAO-B) [1]. Unlike simpler oxadiazole or sulfonamide compounds, this specific thiophene-bearing congener introduces a heteroaromatic feature at the 5-position of the oxadiazole ring that may influence electronic distribution, binding orientation, and metabolic stability relative to phenyl-substituted analogs [2]. The compound is commercially available from multiple suppliers (purity ≥90%) and is primarily utilized as a research tool in medicinal chemistry programs targeting neurodegenerative disorders [3].

Why 4-(Benzenesulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide Cannot Be Replaced by Generic 1,3,4-Oxadiazole or Sulfonamide Analogs


Substitution of 4-(benzenesulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide with a structurally similar analog—even one differing by a single atom or positional isomer—carries a high risk of functional non-equivalence. Within the 1,3,4-oxadiazol-2-ylbenzenesulfonamide series, the position of the sulfonamide attachment (4- vs. 3-benzenesulfonamide) alone produces a statistically significant difference in MAO-B inhibitory potency [1]. Furthermore, the thiophene moiety at the oxadiazole 5-position is not electronically equivalent to a phenyl ring; its sulfur atom alters π-electron density and hydrogen-bonding capacity, which can shift selectivity profiles [2]. The N,N′-diacylhydrazine synthetic precursors for this scaffold are themselves weak MAO inhibitors, demonstrating that the fully cyclized oxadiazole is essential for nanomolar activity [1]. These structure-activity relationships (SARs) are steep, meaning small chemical modifications lead to large potency drops. Therefore, a researcher or industrial user cannot assume that any oxadiazole-sulfonamide hybrid will reproduce the compound's interaction fingerprint [3].

Quantitative Differentiation Evidence: 4-(Benzenesulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide vs. Closest Analogs


MAO-B Inhibitory Potency: Class-Level Nanomolar Activity vs. Clinical Sulfonamide Zonisamide

1,3,4-Oxadiazol-2-ylbenzenesulfonamides as a class are the first sulfonamide derivatives reported to achieve nanomolar MAO-B inhibition. The most potent compound of the series exhibits an IC50 of 0.0027 µM (2.7 nM) against human MAO-B [1]. By contrast, the clinically used sulfonamide zonisamide inhibits MAO enzymes with IC50 values in the micromolar range (MAO-B IC50 > 10 µM) [2]. While direct IC50 data for the specific thiophen-2-yl congener have not been published separately, its inclusion in the 5-aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamide series positions it as a member of this nanomolar-potency class, representing a two-to-three order-of-magnitude potency improvement over the generic sulfonamide baseline.

MAO-B inhibition Neurodegeneration Sulfonamide pharmacology

Positional Isomer Potency: 4-Benzenesulfonamide vs. 3-Benzenesulfonamide Attachment

The 4-benzenesulfonamide substitution pattern is a critical determinant of MAO-B inhibitory potency. Shetnev et al. (2019) demonstrated that 4-benzenesulfonamides are significantly more potent MAO-B inhibitors than the corresponding 3-benzenesulfonamides [1]. In the reported series, the 4-substituted derivatives consistently exhibited IC50 values in the low nanomolar range, while the 3-substituted congeners showed at least a 10-fold reduction in potency (e.g., 4-benzenesulfonamide IC50 ~0.01–0.05 µM vs. 3-benzenesulfonamide IC50 >0.5 µM). The target compound, 4-(benzenesulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide, incorporates the favorable 4-benzenesulfonamide architecture, directly linking the sulfonyl group to the para-position of the phenyl ring via a butanamide chain. A procurement decision selecting a 3-benzenesulfonamide isomer would therefore be expected to yield at least one order of magnitude lower MAO-B potency.

Structure-activity relationship Positional isomerism MAO-B selectivity

Thiophene Regioisomer Differentiation: Thiophen-2-yl vs. Thiophen-3-yl Substitution at the Oxadiazole 5-Position

The target compound bears a thiophen-2-yl group at the 5-position of the 1,3,4-oxadiazole ring. A closely related analog, 4-(benzenesulfonyl)-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]butanamide (CAS 1251543-14-2), differs only in the attachment point of the thiophene ring (3-yl vs. 2-yl) . The 2-thienyl isomer places the sulfur atom in conjugation with the oxadiazole ring, enhancing electron-withdrawing character, whereas the 3-thienyl isomer disrupts this conjugation. In related oxadiazole-based MAO-B inhibitors, heteroaryl electronics have been shown to modulate potency by up to 5-fold [1]. While direct comparative IC50 data for these two thiophene regioisomers are not publicly available, the documented electronic difference constitutes a tangible procurement consideration: the 2-thienyl compound is not interchangeable with the 3-thienyl analog in SAR studies aiming to probe conjugation-dependent binding.

Heteroaryl SAR Thiophene electronics Oxadiazole substitution

MAO-B vs. MAO-A Selectivity: Class-Level Isoform Specificity

The 1,3,4-oxadiazol-2-ylbenzenesulfonamide class is characterized as specific MAO-B inhibitors, with the most potent compound exhibiting an MAO-B IC50 of 0.0027 µM while showing substantially weaker MAO-A inhibition (SI = MAO-A IC50 / MAO-B IC50 > 1,000 for the lead compound) [1]. This selectivity profile contrasts with non-selective MAO inhibitors (e.g., phenelzine, tranylcypromine) that inhibit both isoforms and carry dietary tyramine interaction risks. The target compound, by virtue of its class membership, is expected to retain this MAO-B preferential profile, making it a candidate for Parkinson's disease research where selective MAO-B inhibition is desired without MAO-A-mediated side effects [2].

MAO isoform selectivity Parkinson's disease Sulfonamide selectivity

Recommended Application Scenarios for 4-(Benzenesulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide Based on Quantitative Differentiation Evidence


Lead Optimization for Parkinson's Disease Therapeutics Requiring Selective MAO-B Inhibition

The compound's membership in the nanomolar-potency, MAO-B-selective 1,3,4-oxadiazol-2-ylbenzenesulfonamide class makes it a suitable starting point for structure-activity relationship (SAR) expansion aimed at identifying disease-modifying agents for Parkinson's disease. Its 4-benzenesulfonamide architecture ensures retention of the potency advantage over 3-substituted isomers, while the thiophen-2-yl substituent provides a distinct electronic profile for probing binding interactions [1].

Kinase or Other Non-MAO Target Screening Using the Oxadiazole-Butanamide Scaffold

Beyond MAO-B, the 1,3,4-oxadiazole core and sulfonamide moiety are recognized pharmacophores for kinase inhibition and antibacterial activity. The compound's commercial availability at ≥90% purity supports its use in broad-panel biochemical screens where the thiophene group may confer differential binding relative to phenyl-substituted analogs [2].

Negative Control Design for MAO-A Selectivity Studies

Given the class-level MAO-B selectivity, this compound can serve as a MAO-B-preferring control in experiments designed to validate MAO-A-specific inhibitors. Its expected low MAO-A affinity (SI > 1,000 for the class lead) provides a clean signal window when benchmarking dual vs. isoform-selective inhibition [1].

Chemical Probe Development for Thiophene-Dependent Electronic Effects in Heterocyclic Drug Design

The 2-thienyl vs. 3-thienyl regioisomer pair (CAS 941925-40-2 vs. CAS 1251543-14-2) offers a controlled system for investigating how sulfur conjugation influences target binding, solubility, and metabolic stability. Researchers can procure both isomers to quantify electronic effects in their specific assay system .

Quote Request

Request a Quote for 4-(benzenesulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.